molecular formula C16H14F2N4O3S B2937230 (Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173635-81-8

(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2937230
CAS RN: 1173635-81-8
M. Wt: 380.37
InChI Key: VKUGOYLJFRRBJL-MNDPQUGUSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. For example, the Suzuki–Miyaura coupling could be a potential method for forming the carbon-carbon bonds in this molecule.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown that derivatives similar to the specified compound are frequently used in the synthesis of various heterocyclic compounds. For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been utilized to synthesize pyrazole, thiophene, coumarin, and pyridine derivatives, which were then evaluated for antitumor activities against cancer cell lines such as MCF-7, NCI-H460, and SF-268, with several compounds demonstrating significant potency (Mohareb & Gamaan, 2018). This research underscores the potential of utilizing such ethyl acetate derivatives in the development of new anticancer agents.

Anticancer and Biological Activities

Another study focused on the synthesis of celecoxib derivatives, revealing the compounds' anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, certain derivatives exhibited no tissue damage in liver, kidney, colon, and brain tissues compared to controls, indicating their potential therapeutic benefits (Küçükgüzel et al., 2013). This highlights the relevance of such compounds in drug discovery and development processes, particularly for their multifunctional biological activities.

Fluorescence Sensing

Additionally, a chemosensor based on a benzothiazole derivative, which may share structural similarities with the compound , was developed for detecting Cu2+ and Hg2+ ions in semi-aqueous media. This sensor utilized an internal charge transfer mechanism and demonstrated significant quenching of fluorescent emission in the presence of these ions, showcasing its potential in environmental monitoring and analytical chemistry (Wagh et al., 2015).

properties

IUPAC Name

ethyl 2-[4,6-difluoro-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O3S/c1-3-25-13(23)8-22-14-10(18)6-9(17)7-12(14)26-16(22)19-15(24)11-4-5-21(2)20-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUGOYLJFRRBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=NN(C=C3)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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